molecular formula C13H12ClN5 B12267627 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12267627
M. Wt: 273.72 g/mol
InChI Key: RZFXFOZQXAJPIS-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1H-pyrazol-3-yl)urea
  • 2-(1H-pyrazol-1-yl)pyridine
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is unique due to its combination of three distinct heterocyclic rings. This structure provides it with unique chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H12ClN5/c14-12-5-17-19(9-12)8-10-6-18(7-10)13-11(4-15)2-1-3-16-13/h1-3,5,9-10H,6-8H2

InChI Key

RZFXFOZQXAJPIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)CN3C=C(C=N3)Cl

Origin of Product

United States

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